molecular formula C13H16O B14621821 [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene CAS No. 57217-23-9

[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene

Katalognummer: B14621821
CAS-Nummer: 57217-23-9
Molekulargewicht: 188.26 g/mol
InChI-Schlüssel: GEMCVVXAYGZILN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a penta-1,4-dien-3-yl group and a methoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene typically involves the reaction of benzene derivatives with appropriate dienes and methoxymethylating agents. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the desired product. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can result in halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its structural features may enable interactions with biological targets, leading to the discovery of new drugs with therapeutic benefits.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of polymers, resins, and other high-performance materials.

Wirkmechanismus

The mechanism by which [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [2-(Methoxymethyl)penta-1,4-dien-3-one]benzene
  • [2-(Methoxymethyl)penta-1,4-dien-3-yl]toluene
  • [2-(Methoxymethyl)penta-1,4-dien-3-yl]phenol

Uniqueness

Compared to similar compounds, [2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene stands out due to its specific substitution pattern on the benzene ring. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

57217-23-9

Molekularformel

C13H16O

Molekulargewicht

188.26 g/mol

IUPAC-Name

2-(methoxymethyl)penta-1,4-dien-3-ylbenzene

InChI

InChI=1S/C13H16O/c1-4-13(11(2)10-14-3)12-8-6-5-7-9-12/h4-9,13H,1-2,10H2,3H3

InChI-Schlüssel

GEMCVVXAYGZILN-UHFFFAOYSA-N

Kanonische SMILES

COCC(=C)C(C=C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.